2-Amino-5-oxo-5-(phenylamino)pentanoic acid
Overview
Description
This compound belongs to the class of organic compounds known as glutamine and derivatives. These are compounds containing glutamine or a derivative thereof resulting from reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of similar compounds might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .Molecular Structure Analysis
The molecular formula of a similar compound, 2-Oxo-5-aminopentanoic acid, is C5H9NO3. It has an average mass of 131.130 Da and a monoisotopic mass of 131.058243 Da .Scientific Research Applications
Synthesis and Characterization
Synthesis in AM-Toxins : 2-Amino-5-oxo-5-(phenylamino)pentanoic acid has been synthesized as a constituent amino acid in AM-toxins, where methods like acid treatment and acylase resolution are used for its synthesis and structural resolution (Shimohigashi, Lee, & Izumiya, 1976).
Vibrational Spectroscopy and DFT Calculations : This compound has been characterized using infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, to understand its structural and vibrational properties, considering both neutral and zwitterionic forms (Leyton et al., 2013).
Enzyme and Receptor Studies
Inhibition of Nitric Oxide Synthase : Derivatives of 2-Amino-5-oxo-5-(phenylamino)pentanoic acid have been explored as inhibitors of nitric oxide synthase (NOS), showing potency against different isoforms of NOS in enzyme inhibition studies (Ulhaq et al., 1998).
Cholecystokinin Antagonists : Certain derivatives, like lorglumide, have been studied for their high affinity for pancreatic CCK receptors, acting as competitive and potent antagonists, thus helping in understanding the functions of CCK (Makovec et al., 1987).
Biochemical and Molecular Studies
Protease Inhibition : Compounds like 3-[2-(2-benzyloxycarbonylamino-3-methylbutyrylamino) propionylamino]-4-oxo-5-(2-oxo-2H-chromen-7-yloxy)pentanoic acid have been shown to inhibit caspase-1 activity, providing insights into enzyme kinetics and inhibition mechanisms (Brady, 1998).
Matrix Metalloproteinase-2 Inhibition : Certain pentanoic acid derivatives have been identified as potent inhibitors of matrix metalloproteinase-2 (MMP-2), showing promising results in inducing apoptosis in chronic myeloid leukemia cell lines (Mukherjee, Adhikari, & Jha, 2017).
Metabolic and Synthesis Studies
Synthesis of Lanthanide Complexes : 2-Amino-5-oxo-5-(phenylamino)pentanoic acid has been used in the synthesis of lanthanide complexes, contributing to the understanding of ligand-metal coordination and fluorescence properties in these complexes (Niu et al., 2009).
Precursor for PET Radiotracers : The compound has been used as a precursor in the synthesis of radiotracers like [18F]FPGLN for tumor positron emission tomography imaging, showcasing its potential in diagnostic imaging (Liu et al., 2017).
properties
IUPAC Name |
2-amino-5-anilino-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRUJGOLBSEPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407339 | |
Record name | DL-Glutamic acid gamma-anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-anilino-5-oxopentanoic acid | |
CAS RN |
4337-38-6 | |
Record name | DL-Glutamic acid gamma-anilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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